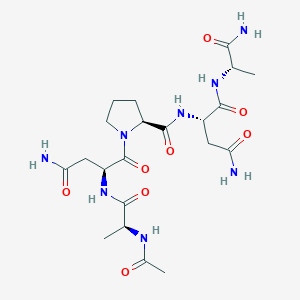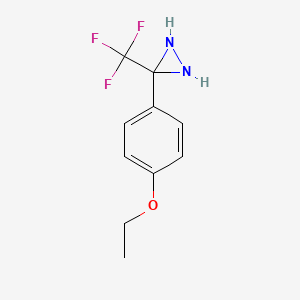
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine is an organic compound that belongs to the class of diaziridines. Diaziridines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. This particular compound features a trifluoromethyl group and an ethoxyphenyl group, which can impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine typically involves the reaction of a suitable precursor with a diaziridine-forming reagent. One common method is the cyclization of a hydrazine derivative with a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific precursor and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ethoxyphenyl or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the ethoxyphenyl group may facilitate binding to specific targets. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-3-(trifluoromethyl)diaziridine
- 3-(4-Chlorophenyl)-3-(trifluoromethyl)diaziridine
- 3-(4-Bromophenyl)-3-(trifluoromethyl)diaziridine
Uniqueness
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties such as increased lipophilicity and metabolic stability compared to other similar compounds.
Propiedades
Número CAS |
919530-51-1 |
|---|---|
Fórmula molecular |
C10H11F3N2O |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O/c1-2-16-8-5-3-7(4-6-8)9(14-15-9)10(11,12)13/h3-6,14-15H,2H2,1H3 |
Clave InChI |
CKFCKTDASDIIBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(NN2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
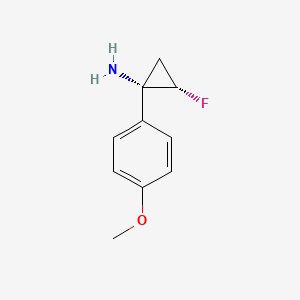
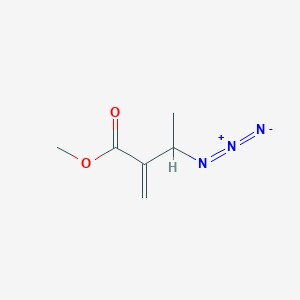
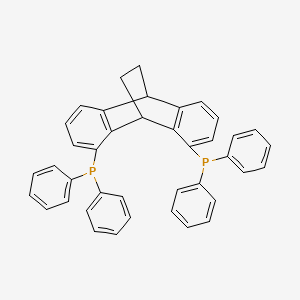
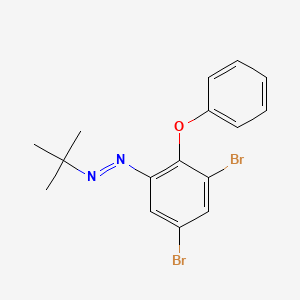
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
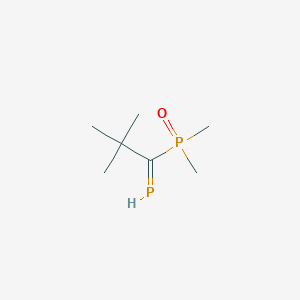
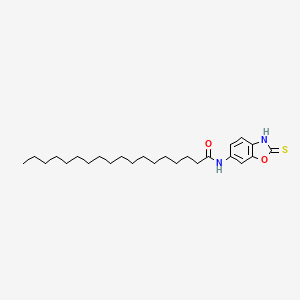
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
